molecular formula C14H19N3O2S B2780145 N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide CAS No. 1197904-88-3

N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide

Cat. No.: B2780145
CAS No.: 1197904-88-3
M. Wt: 293.39
InChI Key: TVDCQYKVSDMHLJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide is a complex organic compound that features a thiophene ring, a cyano group, and an acetamido group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method is the cyanoacetylation of amines, where an amine reacts with an alkyl cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . This reaction can be performed without solvents at room temperature or with heating, depending on the specific reagents and desired yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)acetamide
  • N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)butanamide

Uniqueness

N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-acetamido-N-(cyanomethyl)-N-propyl-3-thiophen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-3-7-17(8-6-15)14(19)10-12(16-11(2)18)13-5-4-9-20-13/h4-5,9,12H,3,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCQYKVSDMHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC(C1=CC=CS1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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